Dipentyl ethylphosphonate
Description
Structure
3D Structure
Properties
CAS No. |
6163-82-2 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[ethyl(pentoxy)phosphoryl]oxypentane |
InChI |
InChI=1S/C12H27O3P/c1-4-7-9-11-14-16(13,6-3)15-12-10-8-5-2/h4-12H2,1-3H3 |
InChI Key |
GBVHWYXKZQLQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(CC)OCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethylphosphonate Derivatives
Established Synthetic Routes to Phosphonates
The traditional methods for synthesizing phosphonates have been refined over more than a century and remain cornerstones of the field. These reactions, including the Michaelis-Arbuzov and Michaelis-Becker reactions, offer reliable pathways to a wide array of phosphonate (B1237965) derivatives.
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most widely used method for forming carbon-phosphorus bonds. mdpi.comwikipedia.org The classic reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.com This process transforms a trivalent phosphorus ester into a pentavalent phosphorus species. wikipedia.org
The reaction mechanism initiates with the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide anion attacks one of the alkoxy groups on the phosphorus, leading to the final phosphonate product and a new alkyl halide. wikipedia.org For the synthesis of Dipentyl ethylphosphonate, this would theoretically involve the reaction of triethyl phosphite with an appropriate pentyl halide, or more directly, the reaction of dipentyl phosphite with ethyl iodide.
Over the years, numerous variations have been developed to improve yields, broaden the substrate scope, and create milder reaction conditions. mdpi.com These include using Lewis acid catalysts, photochemical assistance, and green chemistry approaches that utilize alcohols instead of alkyl halides. mdpi.com For instance, benzyl (B1604629) and allyl phosphonates can be synthesized from the corresponding alcohols using triethylphosphite and a catalyst like zinc iodide or a KI/K₂CO₃ system in a benign solvent like PEG-400. frontiersin.orgrsc.org
Table 1: Key Features of the Michaelis-Arbuzov Reaction
| Feature | Description | Reference(s) |
|---|---|---|
| Reactants | Trialkyl phosphite and an alkyl halide. | mdpi.comwikipedia.org |
| Product | Dialkyl alkylphosphonate. | mdpi.com |
| Mechanism | SN2 attack by phosphorus on the alkyl halide, followed by dealkylation of the phosphonium intermediate by the halide ion. | wikipedia.org |
| Conditions | Typically requires heating (120°C - 160°C). | wikipedia.org |
| Variants | Use of Lewis acids, microwaves, ultrasound, and alcohol-based methods to avoid alkyl halides. | mdpi.comresearchgate.net |
The Michaelis-Becker reaction provides an alternative route to phosphonates. wikipedia.org This method involves the reaction of a dialkyl phosphite (also known as a hydrogen phosphonate) with a base, such as sodium ethoxide, to generate a sodium dialkyl phosphite salt. This salt then acts as a nucleophile, displacing a halide from an alkyl halide to form the C-P bond. wikipedia.orgrushim.ru
Table 2: Comparison of Michaelis-Arbuzov and Michaelis-Becker Reactions
| Aspect | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction | Reference(s) |
|---|---|---|---|
| Phosphorus Reagent | Trivalent phosphite ester (e.g., P(OR)₃) | Pentavalent H-phosphonate (e.g., (RO)₂P(O)H) | wikipedia.orgwikipedia.org |
| Activation | Nucleophilic attack by phosphorus | Deprotonation of P-H with a base | wikipedia.orgrushim.ru |
| Byproduct | Alkyl halide | Halide salt | wikipedia.orgwikipedia.org |
| General Yields | Generally higher | Often lower | wikipedia.org |
The Pudovik reaction is characterized by the addition of H-phosphonates across a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones. mdpi.commdpi.com This reaction, typically catalyzed by a base like triethylamine (B128534) or an alkoxide, is a primary method for synthesizing α-hydroxyphosphonates. mdpi.comresearchgate.net These products are valuable intermediates in organic synthesis. mdpi.com
The reaction can be extended to imines (Schiff bases), leading to the formation of α-aminophosphonates, which are phosphorus analogs of α-amino acids. arkat-usa.org The synthesis of α-hydroxyphosphonates via the Pudovik reaction has been extensively studied, with numerous catalysts and conditions developed to optimize the process, including the use of solid catalysts and microwave assistance. mdpi.comresearchgate.net The reaction's outcome can sometimes be influenced by the catalyst concentration; for instance, in certain reactions of α-oxophosphonates, a low catalyst concentration yields the expected Pudovik adduct, while a higher concentration can lead to rearranged products. nih.gov
Table 3: Overview of the Pudovik Reaction
| Feature | Description | Reference(s) |
|---|---|---|
| Reactants | H-phosphonate and a carbonyl compound (aldehyde/ketone) or imine. | mdpi.comarkat-usa.org |
| Product | α-hydroxyphosphonate or α-aminophosphonate. | mdpi.comarkat-usa.org |
| Catalysts | Typically base-catalyzed (e.g., triethylamine, K₃PO₄, Na₂CO₃). | researchgate.net |
| Advantages | Good atom economy; direct route to functionalized phosphonates. | mdpi.com |
The Kabachnik–Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to produce α-aminophosphonates. wikipedia.orgmdpi.com Discovered independently by Martin Kabachnik and Ellis Fields in 1952, this reaction is highly valued for its efficiency in creating molecules with significant biological potential, such as peptide mimics. wikipedia.orgorganic-chemistry.org
The reaction mechanism can proceed through two main pathways, depending on the reactants and conditions. mdpi.com One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite (a Pudovik-type step). wikipedia.orgmdpi.com The alternative route begins with the formation of an α-hydroxyphosphonate, which is then substituted by the amine. mdpi.com The reaction can be promoted by various catalysts, including Lewis acids and, in some cases, can proceed without a catalyst, especially under microwave irradiation. wikipedia.orgtandfonline.com
Table 4: Characteristics of the Kabachnik-Fields Reaction
| Feature | Description | Reference(s) |
|---|---|---|
| Components | Carbonyl compound, amine, and H-phosphonate. | wikipedia.orgmdpi.com |
| Product | α-Aminophosphonate. | organic-chemistry.org |
| Mechanism Pathways | "Imine" route or "α-hydroxyphosphonate" route. | mdpi.com |
| Key Advantage | Convergent, one-pot synthesis of complex molecules from simple starting materials. | organic-chemistry.org |
Beyond the classic named reactions, a broad category of phosphonylation reactions exists for creating C-P bonds. These often involve the use of metal catalysts to couple H-phosphonates or related reagents with various organic substrates. organic-chemistry.org For example, palladium-catalyzed cross-coupling reactions can effectively form C-P bonds between H-phosphonate diesters and aryl or vinyl halides. organic-chemistry.org
Another powerful strategy is photoredox catalysis, which uses visible light to generate radical intermediates that can then be trapped by phosphorus nucleophiles. acs.org This approach allows for the phosphonylation of substrates, such as unreactive heteroarene halides, under very mild conditions, including room temperature and an aerobic atmosphere. acs.org These modern methods expand the toolkit for synthesizing complex phosphonates that may be inaccessible through traditional routes. mdpi.com
Catalytic Strategies in Phosphonate Synthesis
The use of catalysts is crucial in modern phosphonate synthesis to enhance reaction rates, improve selectivity (including enantioselectivity), and allow for milder reaction conditions. frontiersin.org Catalytic approaches are applied across the spectrum of phosphonate-forming reactions.
In the Michaelis-Arbuzov reaction, Lewis acids can activate the alkyl halide, while systems like KI/K₂CO₃ in PEG-400 provide an efficient and environmentally benign catalytic system for reacting alcohols. mdpi.comfrontiersin.org For the Michaelis-Becker reaction, copper-catalyzed protocols have been developed to achieve enantioconvergent coupling, overcoming the limitations of the traditional SN2 mechanism to produce chiral phosphonates from racemic starting materials. sustech.edu.cn
Catalysis is also central to the Pudovik and Kabachnik-Fields reactions, where a wide range of acid and base catalysts are employed. researchgate.netmdpi.com More recently, organocatalysis has emerged as a powerful tool. For instance, bifunctional iminophosphorane (BIMP) superbases have been used to achieve highly enantioselective desymmetrization of phosphonate esters, providing a modular platform for accessing diverse chiral P(V) compounds. researchgate.netnih.gov Similarly, chiral phosphine (B1218219) oxides paired with silicon tetrachloride can catalyze the enantioselective phosphonylation of aldehydes. mdpi.com These catalytic strategies are essential for the efficient and precise synthesis of sophisticated phosphonate targets. researchgate.netnih.gov
Table 5: Examples of Catalytic Systems in Phosphonate Synthesis
| Reaction Type | Catalytic System | Purpose | Reference(s) |
|---|---|---|---|
| Michaelis-Arbuzov | KI/K₂CO₃ in PEG-400 | Enables use of alcohols instead of halides; green conditions. | frontiersin.org |
| Michaelis-Becker | Copper/Chiral Anionic Ligand | Enantioconvergent synthesis of chiral phosphonates. | sustech.edu.cn |
| Pudovik Reaction | Niobium(V) chloride | Acid catalysis for α-hydroxyphosphonate synthesis. | mdpi.com |
| Kabachnik-Fields | Methanesulfonic acid (MSA) | Acid catalysis for α-aminophosphonate synthesis. | tandfonline.com |
| Photoredox Phosphonylation | Dichromatic Photoredox Catalysis | Activation of unreactive halides under mild, aerobic conditions. | acs.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a powerful tool for forming C-P bonds, offering high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of aryl- and vinylphosphonates. rsc.orgorganic-chemistry.org The Hirao reaction, for instance, is a well-established method for creating aromatic or vinyl C–P bonds by reacting aryl or vinyl halides with pentavalent phosphorus compounds like dialkyl phosphites. rsc.org
Catalytic systems often employ a palladium source, such as palladium(II) acetate, in conjunction with a supporting ligand like Xantphos to facilitate the coupling between various halides and H-phosphonate diesters. organic-chemistry.org These reactions can be extended to synthesize a wide array of phosphonates. organic-chemistry.orgnih.govmdpi.com However, a notable challenge arises when the substrate itself is a strong chelator for transition metals, as is the case with derivatives of 1,10-phenanthroline, which can inhibit the catalyst and suppress the reaction. researchgate.net Recent developments have also focused on nickel-catalyzed electrochemical cross-coupling, which allows for the formation of aryl phosphonates from aryl bromides and dialkyl phosphites at room temperature using simple carbon electrodes. organic-chemistry.org
Interactive Table 1: Examples of Transition Metal-Catalyzed Phosphonate Synthesis
| Catalyst System | Substrates | Product Type | Key Findings | Citations |
|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | Benzyl halides, H-phosphonate diesters | Benzylphosphonate diesters | Efficient method for cross-coupling. | organic-chemistry.org |
| Ni@CPOL-dppp&PPh₃ | Alcohols, Sodium hypophosphite | H-phosphonate diesters | Heterogeneous catalyst with high efficiency and recyclability, avoiding PCl₃. | acs.org |
| Pd/ArX | Triaryl phosphites | Arylphosphonates | Unprecedented palladium-catalyzed rearrangement completing the Michaelis–Arbuzov reaction. | nii.ac.jp |
| Pd/C | 1-Arylethenylphosphonates, Ammonium formate | 1-Arylethylphosphonic acids/esters | Convenient and inexpensive method for reduction. | researchgate.net |
| Nickel Catalyst (electrochemical) | Aryl bromides, Dialkyl phosphites | Aryl phosphonates | Room temperature reaction using a simple undivided cell with carbon electrodes. | organic-chemistry.org |
Lewis Acid and Brønsted Acid Catalysis
Acid catalysis provides an alternative pathway for phosphonate synthesis, with both Lewis and Brønsted acids being employed to promote the desired transformations. rsc.org Lewis acids, such as aluminum, boron, and tin compounds, function as electron pair acceptors to activate substrates. wikipedia.org A Lewis-acid-mediated Michaelis-Arbuzov reaction has been developed to synthesize arylmethyl- and heteroarylmethylphosphonates from the corresponding alcohols and triethyl phosphite at room temperature, overcoming the high-temperature requirements of the classical method. rsc.org Catalysts like Ti(O-i-Pr)₄ have been successfully applied to the hydrophosphonylation of ketones to yield quaternary α-hydroxy phosphonates in high yields. dntb.gov.ua
Brønsted acids, particularly strong acids, are also effective catalysts. rsc.org They can facilitate the phosphorylation of alcohols. rsc.org For instance, BINOL-derived phosphoric acids can act as chiral Brønsted acid catalysts, activating electrophilic substrates through hydrogen bonding. mdpi.com Furthermore, super Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been used to catalyze the hydrolysis of various phosphonate esters to their corresponding phosphonic acids. nii.ac.jpnih.gov
Interactive Table 2: Acid-Catalyzed Synthesis of Phosphonates and Derivatives
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Key Findings | Citations |
|---|---|---|---|---|---|
| Lewis Acid | Al(OTf)₃ | Nucleophilic Substitution | Alcohols, Dialkyl H-phosphonates | Efficient method for constructing C-P bonds to form diphenylphosphonates. | rsc.org |
| Lewis Acid | Ti(O-i-Pr)₄ | Hydrophosphonylation | Ketones, Dimethyl phosphite | First application of a Lewis acid catalyst for this reaction, yielding quaternary α-hydroxy phosphonates. | dntb.gov.ua |
| Lewis Acid | CeCl₃·7H₂O | Kabachnik–Fields reaction | Aldehydes, Amines, Phosphites | Metal triflate used as a catalyst for α-aminophosphonate synthesis. | jmaterenvironsci.com |
| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Hydrolysis | Alkyl/Aryl-substituted phosphonates | Catalyzes the conversion of phosphonates to phosphonic acids under wet or dry processes. | nii.ac.jp |
| Brønsted Acid | BINOL-derived phosphoric acids | Electrophilic Catalysis | Various | Acts as a chiral catalyst, decreasing the LUMO energy of the electrophile. | mdpi.com |
Base-Catalyzed Approaches
Base-catalyzed reactions are a cornerstone of phosphonate chemistry, most notably exemplified by the Pudovik reaction. semanticscholar.org This reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone to form an α-hydroxyphosphonate. semanticscholar.orgmdpi.com A wide range of bases can be used to catalyze this transformation, including simple amines like triethylamine (TEA) and stronger organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.commdpi.com
The choice of base and reaction conditions can influence the efficiency and outcome of the synthesis. For example, inexpensive catalysts like potassium phosphate (B84403) have been shown to be effective, requiring short reaction times and offering a simple work-up procedure. semanticscholar.org Barium hydroxide (B78521) is another efficient catalyst for the addition reaction. semanticscholar.org These methods are valued for their good atom economy, as they directly combine the reactants to form the desired product. semanticscholar.org
Interactive Table 3: Base-Catalyzed Approaches to Phosphonate Synthesis
| Base Catalyst | Reaction Type | Substrates | Key Findings | Citations |
|---|---|---|---|---|
| Triethylamine (TEA) | Pudovik Reaction | Acetaldehyde, Diethyl phosphite | Common and effective catalyst for synthesizing α-hydroxy-ethylphosphonates. | mdpi.com |
| Potassium Phosphate (K₃PO₄) | Pudovik Reaction | Aldehydes, Dialkyl phosphites | Inexpensive catalyst providing high yields with short reaction times. | semanticscholar.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tandem Pudovik reaction and rearrangement | Benzaldehydes, Dialkyl phosphites | Efficiently catalyzes the direct synthesis of benzyl phosphates from an oxo compound. | mdpi.com |
| Barium Hydroxide (Ba(OH)₂) | Pudovik Reaction | Aldehydes, Dialkyl phosphites | An efficient catalyst for the hydrophosphonylation addition reaction. | semanticscholar.org |
| MgCl₂/Et₃N | Pudovik Reaction | Aldehydes, Dialkyl phosphites | A mild base system used as a catalyst for α-hydroxyphosphonate synthesis. | mdpi.com |
Heterogeneous Catalysis in Phosphonate Formation
Heterogeneous catalysts offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.net In phosphonate synthesis, various solid-supported catalysts have been developed. Layered metal phosphonates, particularly those of zirconium(IV), are an emerging class of materials that show promise in liquid-phase heterogeneous catalysis. researchgate.net
Silica-supported catalysts, such as CeCl₃·7H₂O-SiO₂, have been successfully used to catalyze the Michaelis-Arbuzov reaction under solvent-free conditions, enabling the high-yield synthesis of arylmethyl phosphonates. scholarsresearchlibrary.com Similarly, acidic alumina (B75360) (Al₂O₃) has been used as a solid support for the synthesis of α-hydroxy-α-methyl-ethylphosphonates. mdpi.com A recent innovation involves the use of atomically dispersed nickel on a porous polymer (Ni@CPOL-dppp&PPh₃) as a heterogeneous catalyst for converting alcohols into H-phosphonate diesters, providing an alternative to traditional phosphorus trichloride (B1173362) chemistry. acs.org
Interactive Table 4: Heterogeneous Catalysts in Phosphonate Synthesis
| Catalyst | Reaction Type | Conditions | Advantages | Citations |
|---|---|---|---|---|
| CeCl₃·7H₂O-SiO₂ | Michaelis-Arbuzov | Solvent-free, Conventional or MW | Recyclable, high yields, short reaction times. | scholarsresearchlibrary.com |
| Ni@CPOL-dppp&PPh₃ | H-phosphonate diester synthesis | Toluene, 120°C | High efficiency, recyclability, avoids use of PCl₃. | acs.org |
| Zirconium(IV) Phosphates/Phosphonates | Various liquid phase reactions | Varies | Thermally and chemically stable, versatile. | researchgate.net |
| Al₂O₃/KF | Pudovik Reaction | Room temperature, 24h | Solid catalyst for synthesizing dialkyl α-hydroxy-α-methyl-ethylphosphonates. | mdpi.com |
| Cellulose-SO₃H | Kabachnik-Fields Reaction | Solvent-free, room temp. | Inexpensive, eco-friendly, reusable catalyst. | researchgate.net |
Advancements in Green Synthetic Chemistry for Phosphonates
The principles of green chemistry, which aim to reduce waste and energy consumption, have been increasingly applied to the synthesis of phosphonates. Key advancements include the use of solvent-free conditions and microwave-assisted reactions.
Solvent-Free Reaction Conditions
Eliminating organic solvents from chemical reactions is a primary goal of green chemistry, as it reduces environmental impact and simplifies product purification. Several synthetic routes to phosphonates have been successfully adapted to solvent-free, or "neat," conditions. researchgate.netrsc.org
The base-catalyzed hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates proceeds smoothly at room temperature without a solvent to afford β-trifluoromethyl-containing phosphonates in good yields. rsc.org Similarly, the three-component Kabachnik-Fields reaction for synthesizing α-aminophosphonates can be efficiently catalyzed by cellulose-SO₃H under solvent-free conditions at room temperature. researchgate.net The Michaelis-Arbuzov reaction has also been adapted to a neat procedure using a silica-supported CeCl₃·7H₂O catalyst, demonstrating the broad applicability of this green approach. scholarsresearchlibrary.com
Interactive Table 5: Examples of Solvent-Free Phosphonate Synthesis
| Reaction Type | Catalyst | Conditions | Product Type | Key Findings | Citations |
|---|---|---|---|---|---|
| Hydrophosphonylation | DBN (base) | Room temperature, 2h | β-CF₃-substituted phosphonates | Reaction proceeds smoothly without additional solvent. | rsc.orgrsc.org |
| Kabachnik-Fields Reaction | Cellulose-SO₃H | Room temperature | α-Aminophosphonates | Eco-friendly, reusable catalyst with good yields and short reaction times. | researchgate.net |
| Michaelis–Arbuzov Reaction | CeCl₃·7H₂O-SiO₂ | 40°C or MW irradiation | Arylmethyl phosphonates | A simplistic green and neat procedure was developed. | scholarsresearchlibrary.com |
| Pudovik Reaction | Triethylamine | Neat, 60°C | Tertiary α-hydroxyphosphonates | Catalyst-free synthesis of α-aminophosphonates is rather limited. | jmaterenvironsci.commdpi.com |
| Three-component reaction | Uncatalyzed | Varies | α-Aminophosphonates | Uncatalyzed synthesis of α-aminophosphonates from N-heterocycles. | tandfonline.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jmaterenvironsci.com This technique aligns with green chemistry principles by improving energy efficiency. jmaterenvironsci.com
The Michaelis-Arbuzov reaction, a key method for creating haloalkylphosphonates, has been shown to be highly efficient under microwave irradiation, proceeding in a solventless system with high yields of pure products. rsc.org This approach is particularly valuable for producing key intermediates for important compounds. rsc.org Microwave irradiation has also been successfully applied to multicomponent reactions for synthesizing heterocyclic phosphonates, researchgate.net the Pudovik reaction for α-hydroxyphosphonates, mdpi.com and the synthesis of α-sulfamidophosphonates, where irradiation at low power for just a few minutes dramatically increased the product yield compared to conventional heating. jmaterenvironsci.com
Interactive Table 6: Microwave-Assisted Synthesis of Phosphonates
| Reaction Type | Catalyst/Conditions | Time | Yield (MW) | Yield (Conventional) | Citations |
|---|---|---|---|---|---|
| Michaelis–Arbuzov | Solvent-free | Varies | High | Lower/Longer time | rsc.org |
| α-Sulfamidophosphonate Synthesis | Solvent-free, 60W | 2-5 min | 93% | 50% (at 80°C, 3h) | jmaterenvironsci.com |
| Pudovik Reaction | Na₂CO₃ | Varies | Efficient | Less efficient | mdpi.com |
| Heterocyclic Phosphonate Synthesis | Various | Varies | High | Lower/Longer time | researchgate.net |
| Salicyl Acyloxy Phosphonate Synthesis | DCC/DMAP, 800W | 3.5 h | Good | Not specified | sioc-journal.cn |
Novel Approaches for this compound Synthesis
Esterification of Ethylphosphonic Acids
The direct esterification of phosphonic acids with alcohols presents a common and straightforward route for the synthesis of phosphonate esters. In the case of this compound, this would involve the reaction of ethylphosphonic acid with n-pentanol.
This reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the formation of the ester. Various methods have been developed to achieve this, including azeotropic distillation or the use of dehydrating agents. While specific research detailing the esterification of ethylphosphonic acid with n-pentanol is limited, studies on similar systems provide valuable insights. For instance, the direct esterification of other phosphinic and phosphonic acids with alcohols like n-pentanol and i-pentanol has been successfully carried out, often employing microwave irradiation to accelerate the reaction. mdpi.com
A study on the selective esterification of phosphonic acids demonstrated that the choice of the alkoxy group donor and reaction temperature can be crucial for achieving high selectivity towards either mono- or di-esters. nih.gov For the synthesis of this compound, a significant excess of n-pentanol would likely be used to favor the formation of the diester.
The general reaction can be represented as: C₂H₅P(O)(OH)₂ + 2 CH₃(CH₂)₄OH → C₂H₅P(O)(O(CH₂)₄CH₃)₂ + 2 H₂O
Microwave-assisted direct esterification of alkylphosphonic acids in the presence of an ionic liquid, such as [bmim][BF₄], has been shown to be an effective method, leading to high conversions and good selectivity. nih.gov For example, the esterification of ethylphosphonic acid with various alcohols under microwave irradiation resulted in high yields of the corresponding esters. nih.gov
Table 2: Microwave-Assisted Direct Esterification of Ethylphosphonic Acid with Various Alcohols
| Alcohol | Temperature (°C) | Time (h) | Conversion (%) | Monoester:Diester Ratio |
| Ethanol (B145695) | 160 | >6 | 95 | 87:8 |
| Propanol | 180 | 3.5 | ~100 | 79:16 |
| Isopropanol | 180 | 7 | ~100 | 91:7 |
| Butanol | 180 | >4 | - | - |
This table, based on the microwave-assisted esterification of ethylphosphonic acid, indicates that higher alcohols can be effectively used, suggesting the feasibility of this method for the synthesis of this compound. nih.gov
Transesterification Reactions
Transesterification is another viable and widely used method for the synthesis of phosphonate esters. This process involves the reaction of a phosphonate ester with an alcohol in the presence of a catalyst, resulting in the exchange of the alkoxy groups. To synthesize this compound, a common starting material would be a more readily available dialkyl ethylphosphonate, such as diethyl ethylphosphonate or dimethyl ethylphosphonate, which would be reacted with n-pentanol.
The reaction is an equilibrium process, and to drive it towards the formation of the desired product, the lower-boiling alcohol (e.g., ethanol or methanol) is typically removed by distillation. Various catalysts can be employed, including acids, bases, and organometallic compounds.
A study on the continuous flow alcoholysis of dialkyl H-phosphonates demonstrated the feasibility of transesterification with higher alcohols, including n-pentanol. nih.gov In this process, a mixture of the starting phosphonate and a large excess of the higher alcohol is passed through a heated reactor. While this study focused on H-phosphonates, the principle is directly applicable to other phosphonate esters. For example, the alcoholysis of dimethyl H-phosphonate with n-pentanol at 100°C showed the formation of the mixed n-pentyl methyl H-phosphonate and the fully transesterified di-n-pentyl H-phosphonate. nih.gov
The general transesterification reaction can be depicted as: C₂H₅P(O)(OR)₂ + 2 CH₃(CH₂)₄OH ⇌ C₂H₅P(O)(O(CH₂)₄CH₃)₂ + 2 ROH (where R is typically methyl or ethyl)
Microwave irradiation has also been successfully applied to promote the transesterification of H-phosphinates and H-phosphonates. mdpi.com Adopting these conditions for the transesterification of diethyl ethylphosphonate with n-pentanol could lead to complete conversion and high yields of this compound. mdpi.com
Table 3: Continuous Flow Alcoholysis of Dimethyl H-Phosphonate (DMP) with n-Pentanol (nPentOH)
| Temperature (°C) | Residence Time (min) | DMP (%) | n-Pentyl Methyl H-phosphonate (%) | Di-n-pentyl H-phosphonate (%) |
| 100 | 30 | - | >50 | - |
| 175 | 30 | - | - | >85 |
This table illustrates the effect of temperature on the transesterification of a model phosphonate with n-pentanol in a continuous flow system, indicating the potential for complete transesterification at higher temperatures. nih.gov
Elucidation of Reaction Mechanisms and Kinetics of Ethylphosphonates
Hydrolysis Pathways of Phosphonate (B1237965) Esters
Phosphonate esters are susceptible to hydrolysis, a chemical breakdown in the presence of water, which can be catalyzed by either acids or bases. wikipedia.org The hydrolysis of these esters typically involves the cleavage of the P-O-C linkage, a process influenced by several factors including the pH of the medium and the nature of the substituents on the phosphorus atom and the ester group. nih.gov
Acid-catalyzed hydrolysis of phosphonate esters can proceed through several mechanisms, primarily distinguished by the point of bond cleavage and the molecularity of the rate-determining step. The most common mechanisms are designated as AAc2, AAl1, and AAl2. nih.govmdpi.com
AAc2 Mechanism: This bimolecular mechanism involves a nucleophilic attack by a water molecule on the protonated ester's phosphorus atom. nih.govmdpi.com This leads to the cleavage of the P-O bond. The reaction rate is dependent on the concentration of both the ester and the acid catalyst. Studies on various phosphinate esters have shown that this is a major pathway. nih.gov For instance, the hydrolysis of methyl dialkylphosphinates largely follows the AAc2 mechanism, as supported by activation parameters and the effect of acid concentration on the reaction rate. cdnsciencepub.com
AAl1 Mechanism: This unimolecular mechanism involves the formation of a carbonium ion intermediate through the cleavage of the C-O bond in the protonated ester. nih.govmdpi.com This pathway is favored for esters with bulky alkyl groups or those that can form stable carbocations. For example, the acid-catalyzed hydrolysis of benzyl (B1604629) dialkylphosphinates is suggested to proceed via an AAl1 mechanism. cdnsciencepub.com This is supported by their pH-rate profiles and entropies of activation. cdnsciencepub.com
AAl2 Mechanism: This is a rarer bimolecular mechanism where a water molecule attacks the carbon atom of the alkyl group, leading to C-O bond cleavage. nih.govmdpi.com Some studies on the hydrolysis of methyl esters of phosphinates have indicated the occurrence of the AAl2 mechanism. nih.gov
The specific pathway followed depends on the structure of the phosphonate ester. For instance, the hydrolysis of isopropyl derivatives under acidic conditions is faster than that of methyl esters, suggesting a shift in mechanism. nih.gov
Base-catalyzed hydrolysis of phosphonate esters is a common and often more rapid process than acid-catalyzed hydrolysis. nih.gov This reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom of the P=O group. nih.govmdpi.com This process is generally irreversible. mdpi.com
The reaction proceeds through a pentacoordinate intermediate or transition state, leading to the cleavage of the P-O bond. rsc.org The rate of this hydrolysis is significantly influenced by the substituents on the ester. For example, the base-catalyzed hydrolysis of methyl esters of phosphonates is about 1000 times faster than that of the corresponding isopropyl esters. nih.gov Kinetic studies on aryl methylphosphonate (B1257008) esters have shown that the transition state for alkaline hydrolysis is well-defined. nih.gov
The general scheme for base-catalyzed hydrolysis is a two-step process. First, the phosphonate ester reacts with a hydroxide ion to form a sodium salt of the phosphonic acid. In the second step, treatment with acid liberates the free phosphonic acid. nih.gov
The hydrolytic stability of phosphonate esters is significantly affected by the electronic and steric nature of their substituents.
Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom or the leaving group generally increase the rate of hydrolysis by making the phosphorus atom more electrophilic and stabilizing the leaving group. nih.gov For example, in the acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates, electron-withdrawing substituents on the phenyl ring were found to increase the reaction rate. nih.gov Conversely, electron-releasing groups slow down the hydrolysis. nih.gov In base-catalyzed hydrolysis, a good correlation between the reaction rate and the Hammett σ constants of aromatic substituents has been observed for substituted phenylphosphonates. rsc.org
Steric Effects: Steric hindrance around the phosphorus center can significantly impede the approach of the nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis. This effect is particularly pronounced in base-catalyzed hydrolysis. As mentioned earlier, the rate of base-catalyzed hydrolysis of isopropyl phosphonate esters is much slower than that of methyl esters, a difference attributed to steric hindrance. nih.gov In contrast, polar and steric effects have been observed to have a less pronounced influence on acid-catalyzed hydrolysis compared to the base-catalyzed counterpart. nih.govmdpi.com
The following table summarizes the relative reactivity of different phosphonate esters under acidic and basic conditions:
| Ester Type | Acid Hydrolysis Reactivity | Base Hydrolysis Reactivity |
| Methyl Ester | Slower | Faster |
| Isopropyl Ester | Faster | Slower |
This table is a simplified representation based on general findings and the relative rates can vary depending on specific reaction conditions and the full structure of the phosphonate ester.
Thermal Degradation and Pyrolysis Mechanisms
The thermal degradation of organophosphorus compounds like dipentyl ethylphosphonate is a critical aspect of their life cycle, particularly in applications where they are exposed to high temperatures. The primary degradation pathways involve the cleavage of the P-C and C-O bonds. nih.gov
The phosphorus-carbon (P-C) bond is generally stable and its cleavage requires aggressive conditions, such as high temperatures or strong chemical reagents. wikipedia.org In the context of thermal degradation, P-C bond cleavage can occur, leading to the formation of various phosphorus-containing species and hydrocarbon fragments.
Theoretical studies on the P-C bond cleavage of α-aminophosphonates in acidic media have shown a multi-step process involving protonation, followed by the actual bond cleavage. acs.orgnih.gov While not a direct thermal process, this provides insight into the lability of the P-C bond under certain conditions. The presence of a neighboring amino group can facilitate the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to decomposition with P-C bond breaking. arkat-usa.org In enzymatic systems, specific enzymes are known to catalyze the cleavage of the P-C bond, which is otherwise resistant to hydrolysis. unm.edu
During pyrolysis, the cleavage of the P-C bond in phosphonates can lead to the formation of volatile radical species. nih.gov These phosphorus-containing radicals can act as flame retardants in the gas phase by scavenging combustion-propagating radicals. nih.gov
The cleavage of the carbon-oxygen (C-O) bond is another significant pathway in the thermal degradation of phosphonate esters. mdpi.com This pathway often competes with P-O bond cleavage during hydrolysis under certain conditions and is a key process in pyrolysis. nih.govmdpi.com
During pyrolysis, C-O bond cleavage in alkyl phosphonates can occur through a unimolecular elimination reaction. dtic.mil This process typically involves the formation of a cyclic transition state where a hydrogen atom from the alkyl group is abstracted by the oxygen atom of the phosphoryl group (P=O). dtic.mil This results in the formation of an alkene and a phosphonic acid. For example, the pyrolysis of dimethyl ethylphosphonate has been modeled to investigate the kinetics of such elimination reactions. dtic.mil
The relative ease of C-O versus P-O bond cleavage can be influenced by the structure of the ester and the reaction conditions. In some enzymatic reactions involving phosphonate esters, the properties of the ligands attached to the phosphorus atom and the active site environment determine whether C-O or P-O bond cleavage occurs. tandfonline.com
The following table provides a general overview of the bond cleavage pathways in the degradation of phosphonate esters:
| Degradation Process | Primary Bond Cleavage | Key Factors | Products |
| Acid Hydrolysis | P-O (AAc2), C-O (AAl1) | Ester structure, acid concentration | Phosphonic acid, alcohol, alkene |
| Base Hydrolysis | P-O | Steric and electronic effects | Phosphonate salt, alcohol |
| Thermal Degradation/Pyrolysis | P-C, C-O | Temperature, structure | Phosphorus radicals, alkenes, phosphonic acid |
Isomerization and Decomposition Kinetics (e.g., Dimethyl Ethylphosphonate as a model)
Computational analysis of dimethyl ethylphosphonate (DMEP), a structural analog of this compound, offers a window into the isomerization and decomposition kinetics of this class of compounds. acs.org Gas-phase reactions of DMEP have been investigated, identifying three key conformational isomers: C1, C2, and C3, with a stability order of C1 < C2 < C3. acs.orgresearchgate.net Each of these conformers can undergo isomerization through H-transfer reactions or decompose at elevated temperatures via the elimination of methanol (B129727) (CH₃OH), methylene (B1212753) (CH₂), or hydrogen (H₂). acs.orgresearchgate.net
The isomerization of these conformers to their respective isomers (IM1, IM2, and IM3) occurs through various pathways. acs.org For instance, the isomerization of the C3 conformer to IM3 involves a 1,3 H-shift from the -CH₂ group to the oxygen atom of the P=O group, proceeding through a four-membered transition state. acs.org The activation barrier for this specific conversion is significant, calculated at 63.14 kcal/mol. acs.org
Decomposition reactions generally necessitate higher activation energies and, consequently, higher temperatures compared to isomerization. acs.orgresearchgate.net For example, at 1000 K, the most stable conformer, C1, isomerizes to IM1 twice as fast as it decomposes. acs.orgresearchgate.net In contrast, the least stable conformer, C3, isomerizes to IM3 approximately 10,000 times faster than it decomposes. acs.orgresearchgate.net The decomposition of the C2 and C3 conformers to produce methanol is predicted to be the most favorable pathway both thermodynamically and kinetically within a temperature range of 1000–3000 K. researchgate.netacs.org
Table 1: Isomerization and Decomposition Pathways of Dimethyl Ethylphosphonate (DMEP) Conformers
| Conformer | Isomerization Product | Decomposition Products | Relative Reaction Rate at 1000 K |
| C1 | IM1 | P1 + CH₂ | Isomerization is 2x faster than decomposition |
| C2 | IM2 | P2 + CH₃OH, other | Decomposition to P2 + CH₃OH is favorable |
| C3 | IM3 | P5 + CH₃OH, other | Isomerization is 10⁴ times faster than decomposition |
This table summarizes the primary isomerization and decomposition routes for the different conformers of dimethyl ethylphosphonate at high temperatures, based on computational studies. acs.orgresearchgate.net
Nucleophilic Substitution Reactions at Phosphorus and Carbon Centers
Nucleophilic substitution is a fundamental reaction type for organophosphorus compounds, including ethylphosphonates. These reactions can occur at either the phosphorus center or an adjacent carbon atom, with the mechanism being influenced by the structure of the phosphonate, the nature of the nucleophile, and the reaction conditions.
SN2@P and SN2@C Mechanisms
The bimolecular nucleophilic substitution (SN2) reaction is a key mechanistic pathway for phosphonates. researchgate.net When the substitution occurs at the phosphorus atom, it is denoted as SN2@P. This mechanism is central to many biological and chemical transformations of organophosphorus compounds. arkat-usa.orgresearchgate.net Unlike the well-known SN2 reaction at a carbon center (SN2@C), which typically proceeds through a single transition state and a double-well potential energy surface, the SN2@P mechanism can be more complex. acs.orgscispace.com
Theoretical analyses show that the SN2@P reaction can proceed through a single-well potential, forming a stable pentacoordinate intermediate, or a triple-well potential with pre- and post-transition states. acs.org The specific pathway is influenced by the coordination number of the phosphorus atom and the steric bulk of the substituents. acs.orgscispace.com In some instances, particularly with increased steric hindrance, the SN2@P mechanism can revert to a double-well potential, similar to the SN2@C reaction. acs.org
The protonation of the phosphoryl oxygen in acidic conditions can render the phosphorus atom highly electrophilic, making it susceptible to nucleophilic attack and subsequent P-C bond cleavage. arkat-usa.org The entropy of activation can help distinguish between different mechanisms; a high negative value suggests a more associative or SN2-like mechanism involving a trigonal-bipyramidal intermediate or transition state. arkat-usa.org
Regioselectivity Studies in Phosphonate Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of phosphonate reactions, this is particularly relevant when multiple electrophilic sites are present. For instance, in nucleophilic substitution reactions, the choice between attacking the phosphorus center (SN2@P) or a carbon atom in one of the ester groups (SN2@C) is a question of regioselectivity.
In other systems, such as the phosphorylation of ambident anions, a mixture of C- and O-phosphorylated products can be formed, highlighting the competition between different nucleophilic centers. tandfonline.com The regioselectivity of palladium-catalyzed cross-coupling reactions of allenyl- and propargyl-phosphonates is determined by the electronic nature of the phosphonate, with the final product ratio being dictated by different transition states within the catalytic cycle. udg.edu The use of vinylphosphonates with leaving groups in specific positions has been shown to control the regioselectivity in [3+2] cycloaddition reactions for the synthesis of isoxazole-derived phosphonates. rsc.org Furthermore, highly regioselective tandem reactions of ene-yne-oxazolones induced by H-phosphonates have been developed to construct phosphinylindane derivatives. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P. For a compound like Dipentyl ethylphosphonate, a combination of these NMR experiments would be essential for an unambiguous structural assignment. The following sections detail the expected spectral characteristics, using Diethyl ethylphosphonate as a model.
In the ¹H NMR spectrum of Diethyl ethylphosphonate, the protons of the two ethyl groups (the one attached directly to the phosphorus atom and the two ester ethyl groups) would exhibit distinct signals due to their different chemical environments. rsc.orgchemicalbook.com The ethoxy protons are deshielded by the adjacent oxygen atoms, causing them to appear at a lower field compared to the P-ethyl protons.
The methylene (B1212753) protons of the ethoxy groups typically appear as a multiplet, resulting from coupling to both the methyl protons and the phosphorus nucleus. rsc.org The terminal methyl protons of the ethoxy groups present as a triplet. The methylene protons of the P-ethyl group show a characteristic doublet of quartets due to coupling with both the phosphorus nucleus and the adjacent methyl protons. rsc.org The methyl protons of the P-ethyl group exhibit a doublet of triplets. rsc.org
Table 1: ¹H NMR Data for Diethyl ethylphosphonate in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 4.15-4.01 | m | OCH₂ | |
| 1.72 | dq | J(H,H) = 7.6, J(P,H) = 18.1 | PCH₂ |
| 1.31 | t | J(H,H) = 7.1 | OCH₂CH₃ |
| 1.15 | dt | J(H,H) = 7.6, J(P,H) = 20.0 | PCH₂CH₃ |
Data sourced from a study on Brønsted acid-catalyzed P-O-R cleavage. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in Diethyl ethylphosphonate gives a distinct signal, with its chemical shift influenced by its bonding environment and coupling to the phosphorus nucleus. rsc.orgchemicalbook.com The carbon atoms of the ethoxy groups are observed at a lower field than those of the P-ethyl group. The carbons directly bonded to phosphorus or oxygen are significantly affected by the electronegativity of these atoms and show characteristic P-C coupling constants. rsc.org
Table 2: ¹³C NMR Data for Diethyl ethylphosphonate in CDCl₃
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
|---|---|---|
| 61.5 | J(P,C) = 6.5 | OCH₂ |
| 18.8 | J(P,C) = 141.9 | PCH₂ |
| 16.5 | J(P,C) = 5.9 | OCH₂CH₃ |
| 6.6 | J(P,C) = 6.9 | PCH₂CH₃ |
Data sourced from a study on Brønsted acid-catalyzed P-O-R cleavage. rsc.org
³¹P NMR is a highly specific technique for organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom. spectrabase.com For pentavalent phosphorus compounds like phosphonates, the chemical shifts typically appear in a characteristic range. In the case of Diethyl ethylphosphonate, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus environment. rsc.org The observed chemical shift provides confirmation of the phosphonate (B1237965) functional group. rsc.org For Diethyl ethylphosphonate, the ³¹P NMR chemical shift is reported to be approximately δ 34.19 ppm in CDCl₃ relative to an 85% H₃PO₄ standard. rsc.org
In chiral molecules or in achiral molecules placed in a chiral environment, protons or other nuclei that are seemingly equivalent can become magnetically non-equivalent. This phenomenon gives rise to diastereotopic or enantiotopic pairs. For a molecule like this compound, if a chiral center were introduced, for example by using a chiral alcohol to form the ester, the methylene protons of the ethyl group attached to phosphorus could become diastereotopic. This is because they would be in different chemical environments relative to the distant chiral center, and would therefore exhibit different chemical shifts and couplings in the ¹H NMR spectrum.
Similarly, the two pentoxy groups would also become diastereotopic. This non-equivalence would manifest as separate signals for each pentoxy group in both ¹H and ¹³C NMR spectra, providing valuable information about the three-dimensional structure of the molecule.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. rsc.org This level of precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. For this compound (C₁₂H₂₇O₃P), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Upon ionization, the molecule would undergo characteristic fragmentation. The fragmentation pattern in the mass spectrum would reveal the presence of the pentoxy and ethylphosphonyl moieties. Expected fragmentation pathways would include the loss of pentene from the pentoxy groups (a McLafferty-type rearrangement) and cleavage of the P-O and P-C bonds. Analysis of these fragment ions by HRMS would further confirm the proposed structure of this compound. While specific HRMS data for this compound is not available, HRMS analysis of a related compound, ethyl hydrogen (cyclohexylmethyl)phosphonate, showed the protonated molecule [M+H]⁺ with high accuracy, confirming its elemental composition. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Phosphonate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds, including dialkyl phosphonates like this compound. drawellanalytical.comcromlab-instruments.es The methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. acs.org
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile analytes are then carried by an inert gas (the mobile phase), such as helium, through a capillary column. acs.orgmdpi.com The column contains a stationary phase, a coating on the inner wall, which interacts with the analytes. Compounds are separated based on their boiling points and affinity for the stationary phase. For organophosphonates, capillary columns with stationary phases like 5% phenyl 95% methylpolysiloxane (e.g., HP-5 or TG-5SilMS) are commonly employed. cromlab-instruments.esacs.orgmdpi.com The separated compounds then enter the mass spectrometer.
The most common ionization technique used for this type of analysis is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. acs.orgnih.gov The resulting charged fragments are separated by the mass analyzer (typically a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" that allows for the identification of the compound. researchgate.net For ethylphosphonic acid derivatives, key fragmentation patterns often involve cleavages at the P-O-C and P-C bonds, as well as rearrangements within the alkyl chains. nih.gov In cases where a less energetic ionization is needed to preserve the molecular ion, Chemical Ionization (CI) can be used. nih.gov
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Column Type | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | acs.orgmdpi.com |
| Stationary Phase | 5% Phenyl 95% Methylpolysiloxane (e.g., HP5, TG-5SilMS) | cromlab-instruments.esacs.org |
| Carrier Gas | Helium at a constant flow (e.g., 1-1.2 mL/min) | acs.orgresearchgate.net |
| Injection Mode | Splitless | acs.orgnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.orgnih.gov |
| Mass Analyzer | Quadrupole | acs.org |
| Scan Range | m/z 40-500 | acs.orgresearchgate.net |
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally fragile molecules such as proteins and peptides. nih.govnih.gov While not the standard method for small, volatile molecules like this compound, its principles are relevant in the broader context of phosphonate analysis, particularly in studying their interactions with biological macromolecules. nih.govoup.com
In MALDI-TOF analysis, the analyte is co-crystallized with a large excess of a matrix compound on a sample plate. nih.gov The matrix is a small organic molecule that strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser). nih.gov When the laser irradiates the sample spot, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules with it into the gas phase. The matrix also facilitates the ionization of the analyte, typically by proton transfer, resulting in singly charged ions. This gentle process minimizes fragmentation.
The generated ions are then accelerated by an electric field into a long flight tube. oup.com Because all ions receive the same kinetic energy, their velocity depends on their mass—lighter ions travel faster than heavier ones. The time it takes for an ion to reach the detector at the end of the tube is measured, and this "time-of-flight" is used to calculate the ion's mass-to-charge ratio with high accuracy. oup.com This technique is exceptionally sensitive for detecting phosphonates when they are bound to proteins or peptides, allowing for the identification of specific modification sites. nih.govnih.gov
| Matrix | Abbreviation | Typical Application | Reference |
|---|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA | General peptide and protein analysis, including phosphopeptides. | nih.gov |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, and glycans. Often used with phosphoric acid as an additive for phosphopeptides. | nih.gov |
| 2',4',6'-Trihydroxyacetophenone | THAP | Glycoproteins and nucleic acids. | |
| 2,6-Dihydroxyacetophenone / Diammonium hydrogen citrate | DHAP/DAHC | Optimized for enhancing ionization of phosphopeptides. | nih.gov |
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. geneticsmr.org It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing transitions between vibrational energy levels. ijariie.com An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique pattern that reveals the molecular structure. scispace.com
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks would include a very strong absorption for the phosphoryl (P=O) group, characteristic absorptions for the P-O-C linkages, and various bands corresponding to the C-H bonds of the pentyl and ethyl groups. researchgate.net Based on spectra of analogous compounds like diethyl ethylphosphonate and dimethyl methylphosphonate (B1257008), the positions of these key bands can be accurately predicted. chemicalbook.comnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| P=O | Stretching | ~1250 - 1230 | Strong | researchgate.net |
| P-O-C (Aliphatic) | Stretching | ~1030 - 1000 | Strong, Broad | researchgate.netchemicalbook.com |
| C-H (Alkyl) | Stretching | ~2960 - 2870 | Medium to Strong | chemicalbook.comnist.gov |
| CH₂ | Bending (Scissoring) | ~1465 | Medium | nist.gov |
Electronic Spectroscopy for Conjugation and Electronic Structure
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which induces electronic transitions from a ground state to an excited state. rsc.org This technique is most effective for molecules containing chromophores—structural features with π-electrons or non-bonding valence electrons that can be promoted to higher energy molecular orbitals, such as conjugated double bonds or aromatic rings. researchgate.net
Saturated dialkyl phosphonates, such as this compound, lack significant chromophores. Their structure consists solely of sigma (σ) bonds and lone pairs on oxygen atoms. The energy required to excite these electrons (σ → σ* or n → σ* transitions) is very high, and the corresponding absorption occurs at very short wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. researchgate.net Therefore, this compound is essentially transparent in the UV-Vis region, and direct detection using this method is not feasible.
However, UV-Vis spectroscopy can be used as an indirect detection method for phosphonates. This is often achieved by forming a complex between the phosphonate and a metal ion, such as iron(III) or copper(II), which does absorb in the UV-Vis range. ptfarm.pl This derivatization technique is particularly useful when UV-Vis is employed as a detector for chromatographic methods like HPLC. ptfarm.plnih.gov The choice of solvent is critical for any UV-Vis analysis to ensure it does not absorb in the region of interest. hkust.edu.hk
| Solvent | UV Cutoff (nm) | Reference |
|---|---|---|
| Water | 190 | researchgate.nethkust.edu.hk |
| Acetonitrile (B52724) | 190 | researchgate.nethkust.edu.hk |
| n-Hexane | 201 | researchgate.net |
| Ethanol (B145695) | 205 | researchgate.net |
| Methanol (B129727) | 205 | researchgate.net |
| Cyclohexane | 195 | researchgate.net |
Chromatographic Separation Techniques
Beyond gas chromatography, several liquid chromatographic techniques are instrumental in the separation and analysis of phosphonates, especially for those that are less volatile, thermally labile, or part of a complex mixture. wiley.commdpi.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating compounds in a liquid mobile phase. chromatographyonline.com For phosphonates, reversed-phase HPLC is common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a methanol/water or acetonitrile/water mixture). chromatographyonline.comchromatographyonline.com However, due to the polarity of many phosphonates, retention can be poor. To overcome this, specialized modes are used:
Ion-Pair Chromatography: A reagent is added to the mobile phase that forms a neutral ion pair with the charged phosphonate, enhancing its retention on a reversed-phase column. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. It is highly effective for separating very polar compounds like aminophosphonates that are poorly retained in reversed-phase mode. wiley.com
Ion Chromatography (IC) is specifically designed for the separation of ionic species. It uses ion-exchange resins as the stationary phase to separate anions or cations. IC is an effective method for the quantitative determination of phosphonates and their related inorganic anions in aqueous extracts from various matrices. apsnet.org
Chiral Chromatography is a specialized form of HPLC used to separate enantiomers (non-superimposable mirror images) of chiral compounds. qu.edu.qa While this compound itself is not chiral, many biologically relevant phosphonates are. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. researchgate.net
| Technique | Principle of Separation | Primary Application for Phosphonates | Reference |
|---|---|---|---|
| HPLC (Reversed-Phase) | Partitioning based on polarity between a nonpolar stationary phase and a polar mobile phase. | Analysis of less polar phosphonates or those derivatized to be less polar. | chromatographyonline.comchromatographyonline.com |
| HILIC | Partitioning of polar analytes from a high-organic mobile phase into a polar stationary phase. | Separation of highly polar and water-soluble phosphonates (e.g., aminophosphonates). | wiley.com |
| Ion Chromatography (IC) | Ion exchange with a charged stationary phase. | Quantitative analysis of phosphonates and related inorganic anions in aqueous solutions. | apsnet.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of chiral phosphonates. | qu.edu.qaresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography is a cornerstone technique for determining the purity of this compound. Given that many phosphonates lack a strong UV chromophore, detection can be a challenge. researchgate.net However, for purity assessment where the primary goal is to separate the main compound from any potential impurities, a UV detector can be employed, particularly if the impurities possess UV-absorbing characteristics or if the analysis is performed at low wavelengths. Alternatively, and more universally, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be utilized. For more definitive identification of impurities, coupling HPLC with mass spectrometry (HPLC-MS) is the method of choice. researchgate.net
A common approach for the analysis of dialkyl phosphonates is reversed-phase HPLC. This method separates compounds based on their hydrophobicity. For this compound, a C18 column is a suitable stationary phase due to its non-polar nature, which will interact with the pentyl chains of the molecule. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities.
The purity of this compound is determined by integrating the peak area of the main compound and any impurity peaks detected in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks. For a reference standard, a purity of ≥98% is generally required.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) or UV at 210 nm |
Theoretical and Computational Chemistry Investigations of Ethylphosphonates
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For organophosphorus compounds, DFT methods, such as those employing the B3LYP functional, are frequently used to predict molecular geometries, electronic properties, and reactivity. beilstein-journals.orgresearchgate.net
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For a flexible molecule like dipentyl ethylphosphonate, this involves a conformational analysis to identify the most stable arrangement of its atoms in three-dimensional space.
The structure of this compound features two pentyl chains attached to the phosphorus atom via oxygen atoms. The conformational flexibility arises from rotation around several single bonds, primarily the P-O, O-C, and C-C bonds within the pentyl chains. It is well-established that for long-chain alkyl groups, the lowest energy conformation is typically an all-trans (staggered) arrangement to minimize steric hindrance. researchgate.net For the phosphonate (B1237965) moiety, studies on similar molecules like diethyl ethylphosphonate show that various staggered conformations around the P-O-C-C dihedral angles are possible. acs.org
Computational methods, such as the semiempirical AM1 or DFT calculations, are used to explore the potential energy surface and identify low-energy conformers. nih.gov For related long-chain alkyl phosphonates, it has been shown that the length of the alkyl chain influences the packing and ordering in monolayers, which is a direct consequence of the molecule's conformational preferences. researchgate.net The optimized geometry for a related compound, diethyl trichloro-methyl phosphonate, calculated using DFT at the B3LYP/6-311G(d,p) level, provides insight into typical bond lengths and angles around the phosphorus center, which are expected to be similar in this compound.
Table 1: Representative Optimized Geometrical Parameters for a Phosphonate Moiety (Data from Diethyl trichloro-methyl phosphonate) (Note: This data is for a related compound and serves as an illustrative example.)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| P=O | ~1.45 |
| P-O | ~1.57 |
| P-C | ~1.83 |
| O-P-O | ~117° |
| O=P-O | ~115° |
| O=P-C | ~112° |
Source: Adapted from DFT/B3LYP/6-311G(d,p) calculations on diethyl trichloro-methyl phosphonate.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and spatial distribution of these orbitals provide critical insights into a molecule's reactivity and electronic properties.
For organophosphorus esters, computational studies consistently show a general trend in the nature of these orbitals. nih.govmdpi.com
HOMO: The Highest Occupied Molecular Orbital is typically localized on the non-bonding p-orbitals of the oxygen atoms, particularly the phosphoryl (P=O) oxygen. This region represents the center of nucleophilicity and the most likely site for electron donation in a chemical reaction.
LUMO: The Lowest Unoccupied Molecular Orbital is generally an antibonding (σ*) orbital associated with the P-O-C framework. This region is the center of electrophilicity and indicates where the molecule is most likely to accept electrons.
The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For many organophosphate flame retardant metabolites, HOMO-LUMO gaps have been calculated to be in the range of 2.5 to 3.5 eV, indicating relatively stable molecules. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for an Organophosphorus Compound (Note: This data is for a related compound, DPHP, and serves as an illustrative example.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.21 |
| LUMO | -0.05 |
| Energy Gap (Egap) | 7.16 |
Source: Adapted from DFT calculations on Diphenyl Phosphate (B84403) (DPHP). nih.gov
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface.
In organophosphonates, the ESP analysis consistently reveals a distinct pattern of charge distribution:
Negative Potential (Red/Yellow): The regions of most negative potential are concentrated around the highly electronegative oxygen atoms. The phosphoryl oxygen (P=O) is typically the most electron-rich site, making it a primary target for electrophiles and a site for hydrogen bonding. researchgate.netqeios.com
Positive Potential (Blue): The regions of positive potential are generally found around the hydrogen atoms of the alkyl groups.
Neutral Regions (Green): The hydrocarbon portions of the pentyl chains would exhibit a more neutral potential.
This charge distribution is fundamental to the reactivity of phosphonates, for example, in their interaction with biological molecules or their susceptibility to hydrolysis, where a nucleophile would be attracted to the electron-deficient phosphorus atom, often facilitated by an initial interaction with the phosphoryl oxygen. qeios.com
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. scholaris.ca While there are various methods for calculating atomic charges, Mulliken charges provide a straightforward way to understand the electronic distribution and polarity of bonds.
For organophosphorus compounds, the charge distribution calculated by methods like Mulliken or Natural Population Analysis (NPA) confirms the trends seen in ESP maps. scholaris.caacs.org Key features of the charge distribution in a molecule like this compound would include:
A significant positive charge on the central phosphorus atom due to the electron-withdrawing effect of the attached oxygen atoms.
Substantial negative charges on all oxygen atoms, with the phosphoryl oxygen being the most negative.
Slightly positive charges on the carbon atoms bonded to oxygen, and varying small charges on the other atoms of the alkyl chains.
This charge separation creates a large dipole moment and is central to the intermolecular interactions and reactivity of the compound.
Table 3: Representative Mulliken Atomic Charges for a Phosphonate Molecule (Note: This data is for a related α-aminophosphonate and serves as an illustrative example.)
| Atom | Mulliken Charge (e) |
| P | +1.35 |
| O (P=O) | -0.75 |
| O (P-O-C) | -0.70 |
| N | -0.55 |
| C (adjacent to P/O) | +0.10 to +0.30 |
Source: Adapted from DFT/B3LYP calculations on a related α-aminophosphonate.
Computational chemistry is extensively used to calculate the thermodynamic feasibility of chemical reactions by determining changes in internal energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG). ufla.brresearchgate.net For organophosphonates, these calculations are vital for understanding processes like hydrolysis, thermal decomposition, and reactions with other chemical species.
For instance, the thermal decomposition of dipentylalkyl phosphonates in the presence of nitric acid has been studied, revealing that such reactions are exothermic. iaea.org Computational studies on the reaction of oximes with organophosphorus compounds have used DFT to calculate ΔH and ΔG, showing that while some reactions are exothermic (negative ΔH), they may not be spontaneous (positive ΔG) under standard conditions. ufla.br Similarly, calculations on the rearrangement of α-hydroxybenzylphosphonates showed the reaction to be significantly exothermic and spontaneous (ΔH = −58.9 kJ mol⁻¹, ΔG = −42.8 kJ mol⁻¹), providing a thermodynamic driving force for the transformation. acs.org These studies highlight the power of computational methods to predict the stability and reactivity of phosphonates in various chemical environments.
Kinetic Studies using Computational Methods
Beyond thermodynamics, computational methods can elucidate the kinetics of a reaction by locating the transition state (TS) structure and calculating the activation energy (Ea) or activation enthalpy (ΔH‡). This information is crucial for determining the rate of a reaction.
For organophosphorus compounds, computational kinetics has been applied to study atmospheric degradation and thermal decomposition. acs.orgosti.gov For example, the decomposition of dimethyl methylphosphonate (B1257008) (DMMP) has been investigated using DFT to identify reaction pathways and transition states. acs.org Studies on the pyrolysis of diethyl ethylphosphonate (DEEP) have identified unimolecular elimination as a key decomposition mechanism, proceeding through a six-center cyclic transition state where a hydrogen from an ethyl group is transferred to the phosphoryl oxygen, leading to the formation of an alkene (ethene) and a phosphonic acid derivative. osti.gov The activation energies for these processes can be calculated, allowing for the determination of reaction rate constants, which often show good agreement with experimental data. acs.org Such computational studies are invaluable for predicting the environmental persistence and thermal stability of compounds like this compound.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
In computational chemistry, understanding a chemical reaction requires mapping the potential energy surface (PES) that connects reactants to products. A key feature on this surface is the transition state (TS), which represents the highest energy point along the lowest energy reaction path. Locating this TS is crucial for determining the reaction's activation energy. Computational methods, often using Density Functional Theory (DFT), can optimize the geometry of a proposed transition state. A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. imist.ma An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. imist.ma This analysis confirms that the identified transition state correctly links the intended reactants and products, providing a detailed picture of the geometric changes the molecule undergoes during the reaction. imist.ma
For example, theoretical studies on the gas-phase isomerization and decomposition of dimethyl ethylphosphonate (DMEP) have successfully used these methods. researchgate.net Researchers identified multiple conformers of DMEP and mapped out the transition states for various H-transfer and elimination reactions. researchgate.net The IRC calculations confirmed the pathways, showing how the molecule contorts as bonds break and form during decomposition. researchgate.net A similar approach for this compound would involve identifying its stable conformers and then locating the transition states for potential reactions, such as thermal decomposition, followed by IRC analysis to validate the reaction pathways.
Table 1: Illustrative Data from a Transition State and IRC Analysis for a Hypothetical Reaction (Note: This table is illustrative. Data for this compound is not available and would require specific computational investigation.)
| Parameter | Value | Description |
| Reactant Optimized Energy | -X Hartrees | The calculated energy of the stable reactant molecule. |
| Transition State Optimized Energy | -Y Hartrees | The calculated energy of the transition state structure. |
| Product Optimized Energy | -Z Hartrees | The calculated energy of the stable product molecule(s). |
| Activation Energy (Forward) | (Y - X) * 627.5 kcal/mol | The energy barrier for the forward reaction. |
| Reaction Energy | (Z - X) * 627.5 kcal/mol | The overall energy change of the reaction. |
| Imaginary Frequency | -ν cm⁻¹ | The single negative frequency at the TS, confirming it as a first-order saddle point. |
| IRC Path Confirmation | Confirmed | Indicates the IRC calculation successfully connected the TS to reactants and products. |
Rate Constant Calculations (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM) theory)
Following the characterization of the potential energy surface, theoretical kinetics can be used to calculate reaction rate constants. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical method used to predict the rates of unimolecular reactions in the gas phase. researchgate.net It assumes that energy is rapidly redistributed among all the vibrational modes of the energized molecule before it reacts. The rate constant is a function of the molecule's internal energy, the vibrational frequencies of the reactant, and the properties of the transition state.
Computational studies on dimethyl ethylphosphonate (DMEP) have utilized RRKM theory to calculate the rate constants for its various isomerization and decomposition pathways across a range of temperatures. researchgate.net These calculations showed that for the most stable conformer, isomerization is significantly faster than decomposition at lower temperatures (e.g., 1000 K). researchgate.net The theory also helped identify the most favorable decomposition channels at higher temperatures by comparing the calculated rate constants for different pathways. researchgate.net For this compound, RRKM calculations would be essential to predict its thermal stability and preferred decomposition mechanisms under different temperature and pressure conditions.
Table 2: Representative RRKM-Calculated Rate Constants for a Unimolecular Decomposition Pathway (Note: This table is illustrative, based on principles of RRKM theory. Specific data for this compound requires dedicated calculation.)
| Temperature (K) | High-Pressure Limit Rate Constant, k(T) (s⁻¹) | Low-Pressure Limit Rate Constant, k₀(T) (cm³ molecule⁻¹ s⁻¹) |
| 600 | 1.2 x 10⁻⁵ | 3.4 x 10⁻¹⁸ |
| 800 | 5.8 x 10¹ | 7.1 x 10⁻¹⁵ |
| 1000 | 9.3 x 10⁴ | 2.5 x 10⁻¹² |
| 1200 | 2.1 x 10⁷ | 8.9 x 10⁻¹¹ |
Spectroscopic Property Prediction through Quantum Chemical Calculations
Quantum chemistry is not only used to study reactivity but also to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, assigning signals to specific atoms or vibrations, and confirming molecular structures.
NMR Chemical Shift Prediction (e.g., GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR chemical shifts computationally can greatly aid in the analysis of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. These calculations are typically performed using DFT. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of GIAO-based predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com For a molecule like this compound, GIAO calculations would predict the ¹H, ¹³C, and ³¹P chemical shifts. This would be particularly useful for assigning the numerous signals from the two pentyl chains and distinguishing between diastereotopic or enantiotopic protons and carbons, which can arise from the chiral phosphorus center. mdpi.com
Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: This table illustrates the format and type of data from a GIAO calculation. Values are hypothetical.)
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |
| P1 | 31.5 | 33.4 | P=O |
| C(α) | 18.9 | 18.2 | P-C H₂-CH₃ |
| C(β) | 7.1 | 6.8 | P-CH₂-C H₃ |
| O-C1' | 66.2 | 65.4 | P-O-C H₂-(CH₂)₄-CH₃ |
| O-C2' | 27.5 | 26.9 | P-O-CH₂-C H₂-(CH₂)₃-CH₃ |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. researchgate.net
The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other theoretical limitations. researchgate.net To improve agreement with experimental data, the calculated frequencies are commonly scaled by an empirical factor specific to the level of theory used. researchgate.net For this compound, these calculations would help assign the peaks in its IR spectrum, such as the characteristic P=O stretch, P-O-C stretches, and various C-H bending and stretching modes of the ethyl and pentyl groups.
Table 4: Sample of Calculated Vibrational Frequencies and Intensities (Note: This table is illustrative. Specific frequencies and assignments for this compound require dedicated calculation.)
| Calculated Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Assignment |
| 2965 | 150.2 | C-H asymmetric stretch (pentyl) |
| 2938 | 121.5 | C-H symmetric stretch (pentyl) |
| 2875 | 98.7 | C-H symmetric stretch (ethyl) |
| 1255 | 350.8 | P=O stretch |
| 1030 | 289.4 | P-O-C asymmetric stretch |
| 965 | 195.1 | P-O-C symmetric stretch |
| 780 | 45.6 | P-C stretch |
Coordination Chemistry and Metal Ion Interactions of Ethylphosphonates
Complex Formation with Lanthanide and Actinide Ions
The complexation of ethylphosphonates with f-block elements—lanthanides and actinides—is of particular importance due to their applications in nuclear fuel reprocessing and radioactive waste management. Phosphonates have demonstrated promising specificity and extractability for actinide elements. acs.org
The thermodynamics of complexation between phosphonate (B1237965) esters and f-block ions are governed by the interplay of enthalpy and entropy changes. The formation of stable complexes is generally favored. For instance, studies on the complexation of lanthanides with various ligands have shown that the stability of the complexes often increases with the number of phosphonic acid groups. scirp.org
The kinetics of complex formation and dissociation are also crucial. For example, kinetic studies of lanthanide(III) complexes with DO3A-based propylphosphonates have indicated that the thermodynamic stability and kinetic inertness are sufficient for in vivo applications. mdpi.com The rate-limiting steps for the binding of some divalent metal ions to insulin (B600854) hexamers involve the removal of the first aqua ligand, a principle that can be relevant to the complexation with phosphonates. nih.gov
The nature of the solvent system also plays a significant role in the thermodynamics of complexation. For example, the thermodynamics of lanthanide complexation with diglycolamides were found to be different in an ionic liquid compared to aqueous solutions. nih.gov
Interactive Data Table: Thermodynamic Parameters for Metal Complexation
| Metal Ion | Ligand Type | Stability Constant (log β) | Enthalpy Change (ΔH, kJ/mol) | Entropy Change (ΔS, J/mol·K) |
|---|---|---|---|---|
| Nd³⁺ | Diglycolamides | Increases with alkyl chain length | Varies | Varies |
| K⁺ | Bis(benzo-15-crown-5 ether)s | Varies with bridge length | Varies | Varies |
| Zn²⁺ | Ammonia | - | - | - |
| UO₂²⁺ | Oxalate | - | - | - |
The structural characterization of metal-phosphonate complexes provides fundamental insights into their bonding and properties. X-ray crystallography is a primary tool for determining the solid-state structures of these complexes.
Lanthanide and actinide ions are known for their high coordination numbers, typically ranging from 8 to 9, and they effectively bind with chelating ligands that have high denticity. frontiersin.org In many lanthanide phosphonate complexes, the metal ions are linked through the phosphonate groups, sometimes forming polymeric structures. researchgate.net For example, some lanthanide phosphonate cages have been synthesized where the metal sites lie on the vertices of a triangle-based pyramid, with phosphonate ligands on the triangular faces. acs.org
In the case of actinides, the structural chemistry of their phosphonate complexes is of great interest for developing advanced waste forms for nuclear waste sequestration. researchgate.net Hydrothermal synthesis has been employed to grow single crystals of actinide phosphonates, allowing for detailed structural analysis. researchgate.net The coordination environment of actinides like plutonium(IV) with phosphonate-containing polymers has been studied using techniques like EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy. nih.gov
For dipentyl ethylphosphonate, while specific crystal structures of its complexes with lanthanides and actinides are not widely reported, it is expected to coordinate primarily through the phosphoryl oxygen. The two pentyl groups would likely influence the packing of the complexes in the solid state and their solubility in various solvents.
Applications in Solvent Extraction and Separation Science
One of the most significant applications of phosphonate esters like this compound is in the field of solvent extraction, particularly for the separation of metal ions. The efficiency of these compounds as extractants stems from their ability to form stable, lipophilic complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase.
The bifunctional organophosphorus compound dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP) has been shown to be effective in the extraction of hydrolytic plutonium (IV) polymer. tandfonline.com This highlights the potential of related phosphonates in nuclear waste treatment. The choice of diluent (the organic solvent) also affects the thermodynamics and efficiency of the extraction process. researchgate.net
The order of extraction of different metal ions can be controlled by factors such as the pH of the aqueous phase and the concentration of the extractant. scirp.org For instance, the extraction of various divalent metals by di-(2-ethylhexyl) phosphoric acid (D2EHPA), a related organophosphorus extractant, follows a specific order of selectivity. scirp.org While detailed studies on this compound are scarce, it is expected to exhibit similar selective extraction capabilities for lanthanides and actinides. The long pentyl chains would contribute to its solubility in common organic diluents used in solvent extraction processes, such as kerosene.
Recent advancements in solvent extraction have focused on the development of novel extractants to replace traditional ones, with a focus on improved design and process optimization for enhanced selectivity. ijsra.net
Mechanism of Metal Ion Extraction by Phosphonates
The extraction of metal ions from aqueous solutions by neutral organophosphorus compounds like this compound occurs primarily through a solvation mechanism. journals.co.zajournals.co.za In this process, the phosphonate extractant (L), dissolved in a water-immiscible organic solvent, coordinates directly to the metal ion (Mⁿ⁺) to form a neutral metal-extractant complex that is soluble in the organic phase. This transfer is facilitated by the phosphoryl (P=O) group, which acts as the coordinating site. journals.co.za
The core of the extraction capability lies in the electron density of the phosphoryl oxygen. The structure of the phosphonate molecule significantly influences this property. The replacement of electron-withdrawing alkoxy groups (RO-) with electron-donating alkyl groups (R'-) on the phosphorus atom increases the basicity and donor power of the phosphoryl oxygen, thereby enhancing its ability to coordinate to a metal cation. journals.co.zajournals.co.za Consequently, the extraction strength for metal ions generally follows the order: trialkyl phosphates < dialkyl alkylphosphonates < alkyl dialkylphosphinates < trialkylphosphine oxides. journals.co.zajournals.co.za
The stoichiometry of the extracted complex depends on the metal ion, the extractant, and the composition of the aqueous phase. For trivalent lanthanide (Ln) and actinide ions extracted from nitrate (B79036) media, the extracted species is typically of the form M(NO₃)₃L₃. journals.co.zaresearchgate.net In chloride media, metals such as zinc(II) and iron(III) have been shown to form complexes with probable stoichiometries of ZnCl₂L₂ and FeCl₃L₂(H₂O) with analogous neutral organophosphorus extractants. journals.co.za The general extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nA⁻(aq) + xL(org) ⇌ MAₙLₓ(org)
Where Mⁿ⁺ is the metal ion, A⁻ is the anion (e.g., NO₃⁻, Cl⁻), and L is the neutral phosphonate extractant. Studies on diamylamyl phosphonate (DAAP), a close structural analog of this compound, confirm that phosphonates are effective in extracting actinides such as U(VI), Th(IV), and Pu(IV) from nitric acid solutions. researchgate.net The interaction is a result of the formation of stable complexes with the metal ions. mdpi.com
Selectivity in Multi-Component Systems
The selectivity of this compound in separating specific metals from a mixture is governed by a combination of electronic and steric factors, as well as the conditions of the aqueous phase. The ability to discriminate between different metal ions is crucial for purification processes in hydrometallurgy. mdpi.com
The extraction efficiency and selectivity are influenced by:
Metal Ion Properties : The charge density and ionic radius of the metal ion play a critical role. For the trivalent lanthanides, which exhibit a gradual decrease in ionic radius with increasing atomic number (the lanthanide contraction), extraction with neutral phosphonates often shows a non-monotonic trend. Studies with di-n-butyl butylphosphonate show that extraction of lanthanides from nitrate solutions tends to reach a maximum near the middle of the series, at samarium or europium. journals.co.za
Extractant Structure : The steric hindrance caused by the alkyl chains of the phosphonate can affect the formation of the metal-extractant complex. For a series of isomeric di-n-butyl butylphosphonates, metal extraction was found to decrease as the steric bulk of the alkyl group (R') increased (n-butyl > isobutyl > sec-butyl > tert-butyl). journals.co.za Therefore, the linear pentyl groups in this compound are expected to offer moderate steric hindrance.
Aqueous Phase Composition : The type and concentration of anions (e.g., nitrate, chloride) in the aqueous phase are important, as these anions are incorporated into the neutral complex extracted into the organic phase. journals.co.zajournals.co.za The pH of the aqueous solution also plays a role, particularly in preventing the hydrolysis of metal ions and influencing the speciation of competing ions. mdpi.com
A close analog, di-n-pentyl n-pentylphosphonate, has been specifically identified as a potential extractant for the recovery of zinc from chloride solutions, indicating its selectivity for zinc over other potentially present metals. journals.co.za The table below, derived from studies on di-n-butyl butylphosphonate, illustrates the typical selectivity pattern for lanthanide extraction, which is expected to be similar for this compound.
| Metal Ion | Relative Extraction Strength |
|---|---|
| Lanthanum (La) | Low |
| Cerium (Ce) | Increasing |
| Praseodymium (Pr) | Increasing |
| Neodymium (Nd) | Increasing |
| Samarium (Sm) | Peak |
| Europium (Eu) | Peak |
| Gadolinium (Gd) | Decreasing |
| Terbium (Tb) | Decreasing |
| Dysprosium (Dy) | Decreasing |
| Holmium (Ho) | Decreasing |
| Erbium (Er) | Decreasing |
| Thulium (Tm) | Decreasing |
| Ytterbium (Yb) | Decreasing |
| Lutetium (Lu) | Low |
This table illustrates the general trend of extraction peaking in the middle of the lanthanide series.
Stripping and Recovery Methodologies
Stripping is the process of transferring the extracted metal ion from the loaded organic phase back into an aqueous solution, allowing for the recovery of the metal and the regeneration of the extractant for recycling. For neutral extractants like this compound, which operate via a solvation mechanism, stripping is generally more straightforward compared to acidic or chelating extractants. researchgate.net
The stripping process relies on shifting the extraction equilibrium (MAₙLₓ(org) ⇌ Mⁿ⁺(aq) + nA⁻(aq) + xL(org)) back to the left. This can be achieved by altering the conditions to favor the dissociation of the metal-extractant complex. Common methodologies include:
Water or Dilute Acid Stripping : Contacting the loaded organic phase with water or a dilute, non-complexing acid solution can effectively strip the metal. This method works by reducing the aqueous phase anion concentration, which destabilizes the neutral complex in the organic phase. This is a standard method for recovering metals from organic solutions. kjmm.org
Complexation Stripping : This involves using an aqueous solution containing a reagent that forms a highly stable, water-soluble complex with the metal ion, thereby pulling it out of the organic phase. The choice of agent is specific to the metal being recovered. For instance, oxalic acid has been used for stripping Pu(IV) from diamylhydrogen phosphonate, and thiourea (B124793) is an effective stripping agent for precious metals like gold and palladium in certain systems. researchgate.netmdpi.comnih.gov
Galvanic Stripping : This less common method involves contacting the loaded organic phase with a solid metal or alloy that is more electropositive than the extracted metal. google.com The added metal reduces the extracted metal cation to a lower oxidation state or to its metallic form, causing it to either deposit onto the solid metal or transfer to an aqueous phase. google.com
The relatively moderate strength of the complexes formed by phosphonates facilitates easier back-extraction. researchgate.net The choice of stripping agent and conditions depends on the specific metal to be recovered and the subsequent processing steps.
| Stripping Agent | Target Metal(s) | Principle of Action | Reference |
|---|---|---|---|
| Dilute HCl or H₂SO₄ | Fe(III), Cu(II), Zn(II) | Lowers aqueous phase anion concentration, shifting equilibrium. | kjmm.orggoogle.com |
| Oxalic Acid | Pu(IV) | Forms strong aqueous complex with Plutonium. | researchgate.net |
| Thiourea | Au(III), Pd(II), Pt(IV) | Forms strong, stable cationic complexes in acidic solution. | mdpi.comnih.gov |
| Ammonium Hydroxide (B78521) | Uranium | Precipitates the metal from the organic phase. | google.com |
| Perchloric Acid (HClO₄) | Platinum, Iridium | Effective in stripping platinum group metals from certain extractants. | mdpi.com |
Degradation Pathways and Environmental Transformation Research Academic Focus
Hydrolytic and Microbial Degradation of Phosphonate (B1237965) Compounds
While the C-P bond is resistant to purely chemical hydrolysis, microbial enzymatic systems have evolved to break it down, allowing organisms to utilize phosphonates as a source of phosphorus, and sometimes carbon and nitrogen. tamu.edunih.gov
Bacteria have developed several sophisticated enzymatic pathways to cleave the C-P bond. tamu.edu These can be broadly categorized into three major classes: phosphonatases (phosphonohydrolases), the C-P lyase complex, and oxidative cleavage pathways. tamu.edursc.org
Phosphonatases: These enzymes, such as phosphonoacetaldehyde (B103672) hydrolase and phosphonoacetate hydrolase, typically act on phosphonates that have an electron-withdrawing carbonyl group beta to the phosphorus atom. tamu.edufrontiersin.org This structural feature facilitates the hydrolytic cleavage of the C-P bond. nih.gov For example, phosphonoacetaldehyde hydrolase utilizes a lysine (B10760008) residue in its active site to form a Schiff base with the substrate, which activates the C-P bond for cleavage. frontiersin.orgunm.edu
C-P Lyase Complex: This multi-enzyme system has a broad substrate specificity and can cleave the C-P bond in unactivated alkyl phosphonates, such as methylphosphonate (B1257008), through a radical-based mechanism. rsc.orgunm.edu The process ultimately yields a hydrocarbon and inorganic phosphate (B84403). unm.edu The C-P lyase pathway is considered a primary route for bacteria to extract phosphorus from environmental phosphonates. unm.edu
Oxidative Pathways: A more recently discovered mechanism involves the oxidative cleavage of the C-P bond. In one such pathway, a two-enzyme system, PhnY and PhnZ, catalyzes the degradation of 2-aminoethylphosphonate (2-AEP). nih.govnih.gov PhnY, an Fe(II)/α-ketoglutarate dependent oxygenase, first hydroxylates the carbon attached to the phosphorus. nih.govnih.gov The resulting product is then oxidized by PhnZ, which uses O₂ to break the C-P bond, releasing phosphate and glycine. nih.govnih.govmdpi.com This type of pathway has been identified for various phosphonates, including N-trimethylated analogues. nih.gov
The pH of the surrounding environment significantly influences the degradation rates of phosphonates, affecting both microbial and abiotic processes. The speciation of phosphonic acids, which are typically diprotic, changes with pH, and this can alter their bioavailability and reactivity. wasserdreinull.dewikipedia.org
For abiotic degradation, such as photolysis, pH plays a crucial role. Studies on methylphosphonic acid (MPn) have shown that degradation is generally more efficient under alkaline conditions. aloki.hursc.org The degradation rate constant was found to be highest at pH 10. aloki.hu Similarly, the photodegradation of several aminopolyphosphonates was observed to be fastest at acidic to neutral pH (3 and 5-6) and slower at alkaline pH (10). nih.gov This pH dependency is often linked to the formation of reactive oxygen species (ROS) like hydroxyl radicals (HO•), which are key mediators in the degradation process. aloki.hu
| Compound | pH | Half-life (min) | Condition | Reference |
| Methylphosphonic Acid | 2 | 1039.2 | UV Irradiation | aloki.hu |
| Methylphosphonic Acid | 7 | 1386 | UV Irradiation | aloki.hu |
| Methylphosphonic Acid | 10 | 603 | UV Irradiation | aloki.hu |
| Methylphosphonic Acid | 13 | 424.2 | UV Irradiation | aloki.hu |
| NTMP, EDTMP, DTPMP, HDTMP | 3 | 15 - 35 | UV Irradiation (no iron) | nih.gov |
| NTMP, EDTMP, DTPMP, HDTMP | 5-6 | 10 - 35 | UV Irradiation (no iron) | nih.gov |
| NTMP, EDTMP, DTPMP, HDTMP | 10 | 50 - 75 | UV Irradiation (no iron) | nih.gov |
Table 1: Effect of pH on the Photodegradation Half-life of Various Phosphonates.
Poly(phosphonates) are polymers that contain repeating phosphonate units in their backbone. Their degradation is influenced by the accessibility of the potentially cleavable ester bonds within the polymer chain, rather than the highly stable P-C side bond. acs.org The hydrolysis of the polymer backbone is affected by the nature of the alkyl groups attached to the phosphorus. Studies on a series of poly(ethylene alkylphosphonate)s demonstrated that the hydrolytic stability is highly dependent on the steric bulk of these side groups. acs.org
For instance, polymers with smaller methyl side groups (P(MeEP)) degrade relatively quickly in aqueous buffer solutions. acs.org In contrast, those with bulkier isopropyl groups exhibit significantly higher hydrolytic stability, as the larger groups shield the phosphonate ester units in the backbone from hydrolytic attack. acs.org The degradation rate also increases at elevated pH values. acs.org
Photochemical and Catalytic Degradation Studies
Abiotic degradation through photochemical and catalytic processes represents another important environmental transformation pathway for phosphonates.
Ultraviolet (UV) radiation can induce the degradation of phosphonates, a process that is often mediated by reactive oxygen species (ROS). nih.gov The photolysis of methylphosphonic acid, for example, involves the cleavage of the C-P bond by hydroxyl radicals (•OH) or hydroxide (B78521) ions (OH⁻). rsc.orgnih.gov The mechanism can involve a nucleophilic attack on the phosphonate by these radical species, which is induced by the UV photons. nih.gov
The presence of other substances can significantly affect photolysis rates. Iron, for instance, has been shown to enhance the photodegradation of various phosphonates. nih.gov The half-life for several phosphonates was considerably shorter in the presence of iron, especially at acidic and neutral pH. nih.gov
| Compound(s) | Condition | pH | Half-life (min) | Reference |
| NTMP, EDTMP, DTPMP, HDTMP | UV only | 3 | 15 - 35 | nih.gov |
| NTMP, EDTMP, DTPMP, HDTMP | UV + 3.6 µM Iron | 3 | 5 - 10 | nih.gov |
| NTMP, EDTMP, DTPMP, HDTMP | UV only | 5-6 | 10 - 35 | nih.gov |
| NTMP, EDTMP, DTPMP, HDTMP | UV + 3.6 µM Iron | 5-6 | 5 - 15 | nih.gov |
| NTMP, EDTMP, DTPMP, HDTMP | UV only | 10 | 50 - 75 | nih.gov |
| NTMP, EDTMP, DTPMP, HDTMP | UV + 3.6 µM Iron | 10 | 35 - 60 | nih.gov |
Table 2: Influence of Iron on the Photodegradation Half-life of Selected Phosphonates.
The degradation of the stable C-P bond can be accelerated by catalysts, particularly transition metals. Manganese (Mn) has been shown to effectively catalyze the oxidation and degradation of phosphonates. researchgate.net The proposed mechanism involves the complexation of Mn(II) with the phosphonate, followed by oxidation of the complexed manganese to Mn(III) by dissolved oxygen. researchgate.net This Mn(III) species then oxidizes the phosphonate, leading to its degradation. researchgate.net The reaction can proceed relatively quickly, with a reported half-life of 9 minutes near neutral pH for certain phosphonates, though the presence of competing cations like Ca(II) or Zn(II) can slow the reaction. researchgate.net
Other catalytic systems, including those supported on materials like silica, are being explored for the decontamination of water containing phosphonates. core.ac.uk Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ and UV/persulfate, which generate highly reactive radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, are also effective in degrading phosphonates. nih.govucc.edu.gh For example, the degradation of N-containing phosphonates like NTMP and DTPMP was found to be rapid in the presence of ozone and sulfate radicals. nih.gov
Identification and Analysis of Degradation Products
The environmental degradation of Dipentyl ethylphosphonate results in the formation of various transformation products, with ethylphosphonic acid being a key and persistent metabolite. The identification and analysis of these degradation products are critical for understanding the environmental fate of the parent compound. This necessitates the use of sophisticated analytical methodologies capable of detecting and quantifying these, often polar, substances in complex environmental matrices.
Analytical Methods for Phosphonic Acid Identification
The analysis of phosphonic acids, such as ethylphosphonic acid derived from the degradation of this compound, presents analytical challenges due to their high polarity and low volatility. A range of analytical techniques has been employed to overcome these challenges and enable their identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of polar phosphonic acids by GC-MS is not feasible. osti.gov A crucial prerequisite is a derivatization step to convert the non-volatile phosphonic acids into more volatile derivatives suitable for gas chromatographic separation. osti.govresearchgate.net This process enhances their volatility and thermal stability, allowing for their detection and identification by mass spectrometry. osti.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a powerful tool for the analysis of polar and non-volatile compounds, including phosphonic acids. This technique often eliminates the need for derivatization, allowing for the direct analysis of these compounds in aqueous samples. researchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the detection of phosphonic acids in complex environmental samples. Various LC separation modes, such as reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the specific analytical requirements. sielc.com
Capillary Electrophoresis (CE) is another valuable technique for the separation of charged species like phosphonic acids. Its high separation efficiency and low sample consumption make it an attractive alternative to LC for certain applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ³¹P NMR, provides detailed structural information about organophosphorus compounds and their degradation products. It is a powerful tool for the unambiguous identification of phosphonic acids and other phosphorus-containing transformation products.
Table 1: Analytical Methods for Phosphonic Acid Identification
| Analytical Technique | Principle | Sample Preparation | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Derivatization is required to increase volatility. osti.gov | High resolution, established compound libraries for identification. | Not suitable for direct analysis of non-volatile compounds. osti.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by mass analysis. | Often minimal, such as filtration or dilution. | High sensitivity and selectivity, suitable for polar compounds without derivatization. researchgate.net | Matrix effects can interfere with ionization. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Sample dissolution in a suitable buffer. | High separation efficiency, requires small sample volumes. | Lower concentration sensitivity compared to LC-MS. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Provides structural information based on the magnetic properties of the ³¹P nucleus. | Sample dissolution in a deuterated solvent. | Unambiguous structure elucidation. | Relatively low sensitivity. |
Derivatization Strategies for Volatile Product Analysis
For the analysis of phosphonic acid degradation products by GC-MS, derivatization is an essential step to increase their volatility. osti.gov Several derivatization strategies have been developed and optimized for this purpose.
Silylation is one of the most common derivatization methods for phosphonic acids. osti.gov This involves reacting the phosphonic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). oup.com This reaction replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, resulting in more volatile and thermally stable derivatives that are amenable to GC analysis. researchgate.netoup.com
Methylation is another effective derivatization technique. osti.gov Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used to convert phosphonic acids into their corresponding methyl esters. osti.gov While diazomethane is highly efficient, its hazardous nature requires special handling precautions. nih.gov Trimethyloxonium tetrafluoroborate (B81430) has also been presented as an effective methylating agent for phosphonic acids prior to GC-MS analysis. osti.gov
Benzylation has also been employed as a derivatization strategy. nih.gov This method involves reacting the phosphonic acid with a benzyl (B1604629) halide, such as benzyl bromide or pentafluorobenzyl bromide, under basic conditions to form benzyl esters. nih.gov The use of pentafluorobenzyl bromide is particularly advantageous as it introduces a polyfluorinated group, which significantly enhances the sensitivity of detection by an electron capture detector (ECD) or negative chemical ionization mass spectrometry (NCI-MS). researchgate.net
Table 2: Derivatization Strategies for Volatile Product Analysis
| Derivatization Strategy | Reagent(s) | Derivative Formed | Key Features |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) ester | A common and effective method for increasing volatility. osti.govoup.com |
| Methylation | Diazomethane, Trimethylsilyldiazomethane, Trimethyloxonium tetrafluoroborate | Methyl ester | Produces volatile derivatives suitable for GC-MS. osti.gov |
| Benzylation | Benzyl bromide, Pentafluorobenzyl bromide (PFBBr) | Benzyl or Pentafluorobenzyl (PFB) ester | PFB derivatives offer high sensitivity with ECD and NCI-MS detection. nih.govresearchgate.net |
Emerging Research Areas and Future Directions in Dipentyl Ethylphosphonate Chemistry
Development of Advanced Analytical Probes Utilizing the Phosphonate (B1237965) Moiety
The inherent properties of the phosphonate group, including its structural similarity to phosphates and its ability to interact with biological targets and metal ions, make it an attractive component in the design of sophisticated analytical probes.
Recent research has demonstrated the utility of phosphonate derivatives in creating activity-based probes (ABPs) for monitoring the activity of enzymes, particularly serine proteases. mdpi.comnih.gov These probes often feature a diaryl phosphonate "warhead" that covalently binds to the active site of the enzyme. nih.gov The development of such probes allows for the visualization and characterization of enzyme activity in complex biological samples, a crucial tool for drug discovery and diagnostics. nih.gov While much of this work has focused on peptidyl phosphonates, the underlying principles could be adapted to create novel probes based on simpler alkyl phosphonates like dipentyl ethylphosphonate.
Furthermore, phosphonate-functionalized materials are being explored as fluorescent sensors for the detection of metal ions. For instance, phosphonate-functionalized polyfluorene films have been shown to be highly sensitive and selective for the detection of Fe(III) ions in both organic and aqueous media. acs.org Similarly, mesoporous cerium phosphonate nanostructured hybrid spheres have been developed as label-free fluorescent probes for mercury ions (Hg²⁺). acs.org The phosphonate moiety plays a critical role in binding the metal ion, leading to a detectable change in the material's fluorescence. The lipophilic nature of the pentyl chains in this compound could be advantageous in designing probes for specific environments.
The strong binding affinity of phosphonates to certain surfaces has also been leveraged in the development of microarrays. For example, DNA probes with terminal phosphate (B84403) groups have been shown to bind strongly to glass substrates coated with a zirconium phosphonate monolayer, creating a stable platform for detecting protein targets. acs.org This highlights the potential of phosphonate-based linkers in creating advanced analytical devices.
Table 1: Examples of Phosphonate-Based Analytical Probes
| Probe Type | Target Analyte | Principle of Detection | Reference |
| Activity-Based Probe | Serine Proteases | Covalent modification of enzyme active site | mdpi.comnih.gov |
| Fluorescent Sensor | Fe(III) ions | Fluorescence quenching | acs.org |
| Fluorescent Sensor | Hg(II) ions | Fluorescence quenching | acs.org |
| Microarray Linker | Protein targets | Surface immobilization of DNA probes | acs.org |
Exploration of Phosphonate Chemistry for Advanced Materials Design Principles
The versatility of the phosphonate group extends to the design of advanced materials with tailored properties. Researchers are increasingly incorporating phosphonate moieties into polymers and creating novel metal-phosphonate frameworks.
Phosphonate-containing polymers are gaining attention for a variety of applications. For instance, phosphonate-functionalized polycarbonates have been synthesized via ring-opening polymerization, offering a route to biodegradable polymers with unique properties. nih.gov The incorporation of phosphonate groups can enhance flame retardancy, a critical feature for many materials. mdpi.com Furthermore, the reversible addition-fragmentation chain-transfer (RAFT) polymerization technique has been employed to create well-defined polymers with amino-bis-phosphonate functionalities. google.com The presence of the phosphonate group can also influence the reactivity of vinyl monomers in polymerization reactions. researchgate.net
Metal-phosphonate materials represent another burgeoning area of research. These are hybrid inorganic-organic materials formed by the coordination of phosphonate ligands to metal ions. mdpi.com These materials can form layered, linear, or three-dimensional structures with controlled porosity, making them suitable for applications such as gas storage, ion exchange, and catalysis. mdpi.comuoc.gr The design of these materials relies on understanding the coordination chemistry between the phosphonate group and various metal centers. The specific alkyl or aryl groups attached to the phosphorus atom can be varied to fine-tune the structure and properties of the resulting material.
Recent work has also focused on functionalizing surfaces with phosphonates to create materials with specific binding properties. For example, electrospun polymer nanofibers functionalized with phosphonate surfactants have shown promise for the uptake of uranium(VI) from water, suggesting their potential in environmental remediation and sensing applications. nih.govosti.gov
Computational Design of Novel Ethylphosphonate Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the realm of phosphonate chemistry, computational methods are being used to understand structure-activity relationships and to design novel derivatives with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the chemical structure of phosphonate derivatives with their biological or toxicological effects. For example, QSAR models have been developed to predict the toxicity of phosphonates by relating properties such as molecular volume, the charge of the most electronegative atom, and the energy of the highest occupied molecular orbital (HOMO) to their median lethal dose (LD₅₀). nih.govuaeh.edu.mxresearchgate.net Such models are valuable for screening new compounds and prioritizing synthetic efforts. Similar studies have been conducted to understand the parameters affecting the inhibitory activity of phosphonate derivatives against targets like the main protease of COVID-19. nih.govresearchgate.netnih.gov
Density Functional Theory (DFT) is another powerful computational tool used to investigate the electronic structure and reactivity of phosphonate derivatives. DFT calculations can provide insights into reaction mechanisms, such as the interaction between phosphonates and enzyme active sites. nih.gov For instance, theoretical studies have indicated that the oxygen atom of the P=O group in phosphonates plays a crucial role in the inhibition of acetylcholinesterase. nih.govresearchgate.net These computational insights are vital for the design of more potent and selective enzyme inhibitors.
The design of new materials also benefits from computational modeling. By simulating the interactions between phosphonate linkers and metal ions, researchers can predict the structures and properties of metal-phosphonate frameworks before their synthesis, accelerating the discovery of new materials with desired characteristics.
Table 2: Computational Methods in Phosphonate Research
| Computational Method | Application | Key Findings | Reference |
| QSAR | Prediction of toxicity | Toxicity correlates with molecular volume, charge, and HOMO energy. | nih.govuaeh.edu.mxresearchgate.net |
| QSAR | Prediction of antiviral activity | Molecular polarity and topology are important for inhibitory ability. | nih.govresearchgate.netnih.gov |
| DFT | Elucidation of enzyme inhibition mechanism | The P=O oxygen atom is key to the interaction with acetylcholinesterase. | nih.govresearchgate.net |
Methodological Innovations in Phosphonate Synthesis and Characterization
The synthesis of phosphonates has a long history, with several well-established methods. However, ongoing research continues to refine these methods and develop new, more efficient, and environmentally friendly synthetic routes.
The Kabachnik-Fields reaction is a classic and widely used one-pot, three-component reaction for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602). slideshare.netorganic-chemistry.org Recent innovations have focused on the use of various catalysts to improve yields and selectivity, as well as the development of solvent-free and microwave-assisted conditions to make the reaction more sustainable. mdpi.commdpi.com
The Michaelis-Arbuzov reaction is another cornerstone of phosphonate synthesis, typically involving the reaction of a trialkyl phosphite with an alkyl halide. Variations of this reaction, including Lewis acid-mediated and transition-metal-catalyzed versions, have been developed to broaden its scope and improve its efficiency for a wider range of substrates.
C-P cross-coupling reactions , such as the Tavs reaction, provide a direct method for forming a carbon-phosphorus bond, particularly for the synthesis of arylphosphonates. Recent improvements have focused on developing solvent-free conditions and using alternative catalysts to enhance the reaction's practicality. beilstein-journals.org
In addition to the synthesis of small-molecule phosphonates, there is growing interest in the synthesis of phosphonate-containing polymers . As mentioned earlier, techniques like ring-opening polymerization (ROP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are being employed to create well-defined polymers with phosphonate functionalities. nih.govgoogle.com Polycondensation of dialkyl or diaryl H-phosphonates with diols is another important method for producing poly(alkylene H-phosphonate)s, which can be further modified to create other useful polymers. acs.org
The characterization of these novel phosphonate derivatives and materials relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a fundamental tool for confirming the structure of phosphonate compounds. Mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography are also routinely used to fully characterize these molecules.
Table 3: Key Synthetic Reactions for Phosphonates
| Reaction Name | Reactants | Product | Key Features |
| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Dialkyl Phosphite | α-Aminophosphonate | One-pot, three-component reaction. |
| Michaelis-Arbuzov Reaction | Trialkyl Phosphite, Alkyl Halide | Dialkyl Alkylphosphonate | Forms a C-P bond. |
| C-P Cross-Coupling (e.g., Tavs) | Aryl Halide, Trialkyl Phosphite | Dialkyl Arylphosphonate | Transition-metal catalyzed. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
